

Application Notes and Protocols: RPR103611 as a Tool Compound for gp41 Research

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Compound of Interest

Compound Name: RPR103611

Cat. No.: B1212521

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Introduction

RPR103611, a derivative of betulinic acid, is a potent small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.^{[1][2]} It serves as a valuable tool compound for investigating the intricate mechanisms of viral fusion mediated by the HIV-1 envelope glycoprotein transmembrane subunit, gp41. This document provides detailed application notes and experimental protocols for utilizing **RPR103611** in gp41 research, with a focus on its mechanism of action, quantitative analysis of its inhibitory activity, and relevant experimental workflows.

RPR103611 exerts its antiviral effect by specifically targeting the gp41 ectodomain, thereby blocking the conformational changes necessary for the fusion of the viral and host cell membranes.^{[1][3]} Its efficacy is notably strain-dependent, with sensitivity being linked to the amino acid sequence and accessibility of the gp41 loop region.^{[3][4]} Resistance to **RPR103611** is conferred by specific mutations within the gp41 ectodomain, highlighting the compound's specific interaction with this viral protein.^[1]

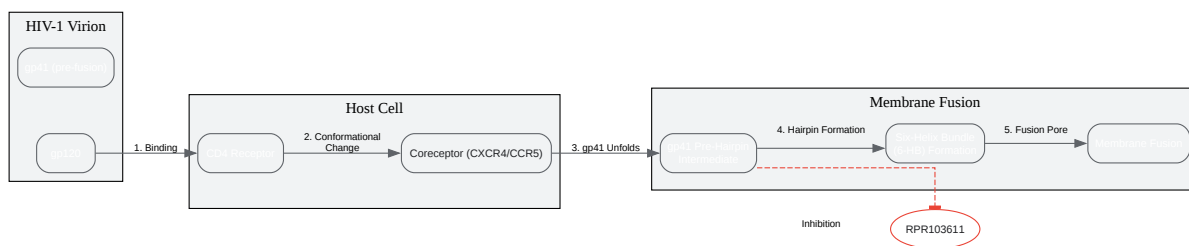
Quantitative Data

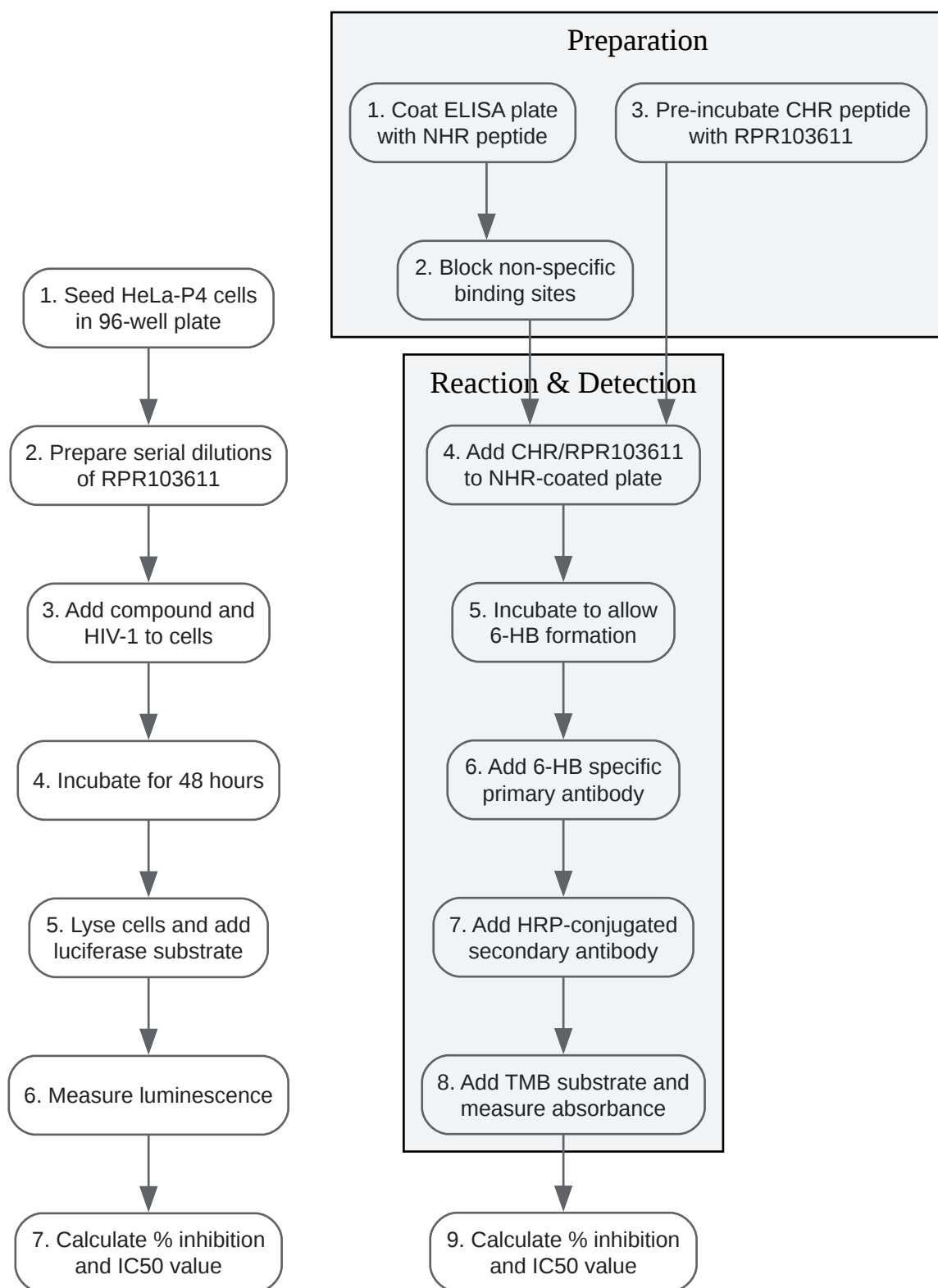
The inhibitory activity of **RPR103611** against various HIV-1 strains has been quantified using cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity against CXCR4-tropic and dual-tropic viruses.

HIV-1 Strain	Coreceptor Tropism	IC50 (μM)	Reference
YU2	CCR5-tropic	80	MedchemExpress
NL4-3	CXCR4-tropic	0.27	MedchemExpress
89.6	Dual-tropic	0.17	MedchemExpress

Mechanism of Action

RPR103611 inhibits a late stage of the HIV-1 entry process, subsequent to receptor binding and prior to the formation of the fusogenic six-helix bundle (6-HB) of gp41. The mechanism involves the interaction of **RPR103611** with the gp41 loop region, which separates the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) domains. This interaction is thought to stabilize a pre-hairpin intermediate of gp41, preventing the CHR from folding back onto the NHR coiled-coil to form the 6-HB, a critical step for membrane fusion.





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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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